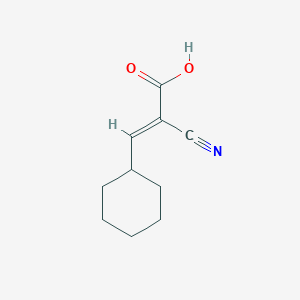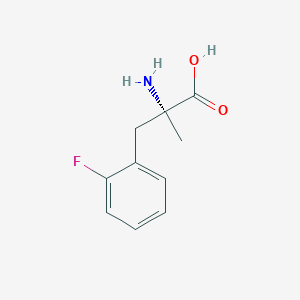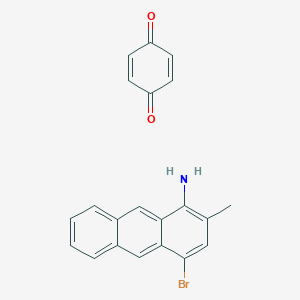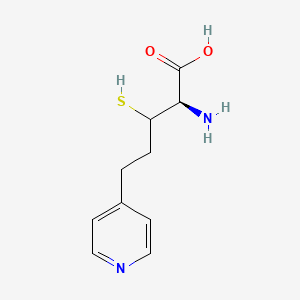
3-(4-吡啶基乙基)-l-半胱氨酸
描述
3-(4-Pyridylethyl)-l-cysteine: is an organic compound that features a pyridine ring attached to an ethyl group, which is further connected to the amino acid cysteine
科学研究应用
Chemistry:
3-(4-Pyridylethyl)-l-cysteine is used as a building block in the synthesis of more complex molecules
Biology:
In biological research, 3-(4-Pyridylethyl)-l-cysteine can be used as a probe to study protein-ligand interactions. The pyridine ring can interact with various biological targets, while the cysteine moiety can form covalent bonds with thiol groups in proteins.
Medicine:
This compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. The pyridine ring can mimic natural ligands, while the cysteine moiety can enhance binding affinity through covalent interactions.
Industry:
In the industrial sector, 3-(4-Pyridylethyl)-l-cysteine can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Pyridylethyl)-l-cysteine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-vinylpyridine and l-cysteine.
Reaction Conditions: The reaction between 4-vinylpyridine and l-cysteine is carried out under mild conditions, often in the presence of a suitable solvent like water or ethanol. The reaction may be catalyzed by a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol group of cysteine to the vinyl group of 4-vinylpyridine.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure 3-(4-Pyridylethyl)-l-cysteine.
Industrial Production Methods:
Industrial production of 3-(4-Pyridylethyl)-l-cysteine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions:
3-(4-Pyridylethyl)-l-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for the reduction of the pyridine ring.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
作用机制
The mechanism of action of 3-(4-Pyridylethyl)-l-cysteine involves its interaction with molecular targets through both non-covalent and covalent interactions. The pyridine ring can engage in π-π stacking and hydrogen bonding with aromatic residues in proteins, while the cysteine moiety can form covalent bonds with thiol groups in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
3-(2-Pyridylethyl)-l-cysteine: Similar structure but with the pyridine ring attached at the 2-position.
3-(3-Pyridylethyl)-l-cysteine: Similar structure but with the pyridine ring attached at the 3-position.
3-(4-Pyridylmethyl)-l-cysteine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness:
3-(4-Pyridylethyl)-l-cysteine is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its binding properties and reactivity. This positioning can lead to different biological activities and chemical reactivities compared to its isomers and analogs.
属性
IUPAC Name |
(2R)-2-amino-5-pyridin-4-yl-3-sulfanylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9(10(13)14)8(15)2-1-7-3-5-12-6-4-7/h3-6,8-9,15H,1-2,11H2,(H,13,14)/t8?,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZBDAXNRUJMC-GKAPJAKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(C(C(=O)O)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1CCC([C@@H](C(=O)O)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


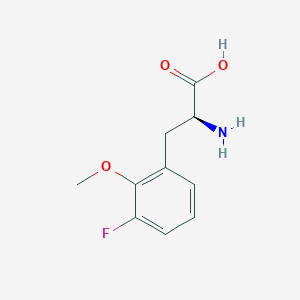
![(2S)-2-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112225.png)

![(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112242.png)
![(2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112245.png)
![(2S)-2-amino-3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112249.png)
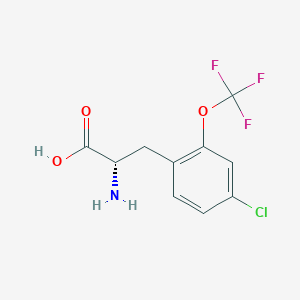

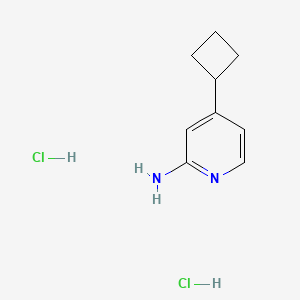

![sodium;1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B8112284.png)
